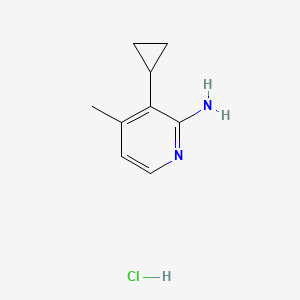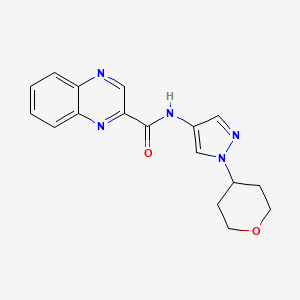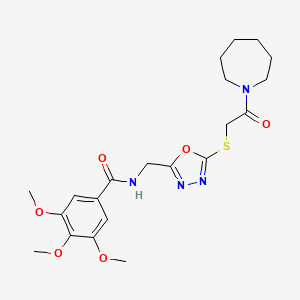
5-Cloro-2,3-dihidroxi-benzaldehído
Descripción general
Descripción
5-Chloro-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom at the 5-position and hydroxyl groups at the 2- and 3-positions on the benzene ring . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dihydroxybenzaldehyde has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydroxybenzaldehyde typically involves the chlorination of 2,3-dihydroxybenzaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 5-position.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2,3-dihydroxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products
Oxidation: 5-Chloro-2,3-dihydroxybenzoic acid.
Reduction: 5-Chloro-2,3-dihydroxybenzyl alcohol.
Substitution: 5-Methoxy-2,3-dihydroxybenzaldehyde (when using NaOCH3).
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dihydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups at the 2- and 3-positions can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom at the 5-position can enhance the compound’s binding affinity and specificity towards its target .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups at the 2- and 4-positions.
2,3-Dihydroxybenzaldehyde: Lacks the chlorine atom at the 5-position.
5-Bromo-2,3-dihydroxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-2,3-dihydroxybenzaldehyde is unique due to the specific positioning of the chlorine atom and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
5-chloro-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQHATXAPFWWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73275-96-4 | |
| Record name | 5-chloro-2,3-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)





![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
![3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2483119.png)
![Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)

